BenchChemオンラインストアへようこそ!

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate

NHS ester hydrolysis steric shielding half-life

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate (CAS 2088570-68-5, molecular formula C₉H₁₃NO₅, molecular weight 215.21 g/mol) is an N-hydroxysuccinimidyl (NHS) ester derivative of hydroxypivalic acid. This compound belongs to the alkyl/ether class of amine-reactive crosslinkers and PROTAC (proteolysis-targeting chimera) linkers, featuring a characteristic gem-dimethyl-substituted quaternary carbon center adjacent to the NHS-activated carbonyl.

Molecular Formula C9H13NO5
Molecular Weight 215.20 g/mol
Cat. No. B11716614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate
Molecular FormulaC9H13NO5
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C9H13NO5/c1-9(2,5-11)8(14)15-10-6(12)3-4-7(10)13/h11H,3-5H2,1-2H3
InChIKeyCRGZSUSJUHOPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dioxopyrrolidin-1-yl 3-Hydroxy-2,2-Dimethylpropanoate (CAS 2088570-68-5) – Structural and Functional Baseline for Procurement


2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate (CAS 2088570-68-5, molecular formula C₉H₁₃NO₅, molecular weight 215.21 g/mol) is an N-hydroxysuccinimidyl (NHS) ester derivative of hydroxypivalic acid . This compound belongs to the alkyl/ether class of amine-reactive crosslinkers and PROTAC (proteolysis-targeting chimera) linkers, featuring a characteristic gem-dimethyl-substituted quaternary carbon center adjacent to the NHS-activated carbonyl . The molecule integrates three distinct functional elements within a compact scaffold: an NHS ester terminus for covalent conjugation to primary amines, a free hydroxyl group at the C3 position providing an orthogonal derivatization handle, and a sterically congested neopentyl-like carbon center that modulates ester hydrolysis kinetics [1]. These structural features position the compound as a differentiated building block for bioconjugation, targeted protein degradation, and antibody-drug conjugate (ADC) linker chemistry, where precise control over linker length, hydrophobicity, and stability profile is critical for downstream biological performance.

Why Generic NHS Ester Substitution Fails – Structural Specificity of 2,5-Dioxopyrrolidin-1-yl 3-Hydroxy-2,2-Dimethylpropanoate


Interchanging NHS ester crosslinkers within the same nominal functional class – for example, substituting 2,5-dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate with succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), disuccinimidyl suberate (DSS), or PEG₄-NHS ester – is experimentally invalid because the linker scaffold is not a passive tether but an active determinant of conjugate stability, ternary complex topology, and cellular permeability [1]. The gem-dimethyl substitution at the C2 position introduces steric shielding around the ester carbonyl, directly altering the hydrolysis half-life relative to unsubstituted linear NHS esters [2]. Unlike simple alkane-based NHS esters (e.g., butyric acid NHS ester) or PEG-based linkers, this compound provides a free hydroxyl group that enables orthogonal second-step derivatization – a functional handle absent in SMCC, DSS, or maleimide-capped heterobifunctional reagents . Furthermore, in PROTAC applications, linker length and rigidity govern the conformational landscape of the ternary complex and consequently the degradation efficiency (DC₅₀) of the resulting degrader molecule; a short, rigid alkyl spacer produces fundamentally different degradation profiles compared to longer, flexible PEG chains [3]. These differences are quantifiable, making generic substitution a source of irreproducible results in both research and process development settings.

Quantitative Differentiation Evidence – 2,5-Dioxopyrrolidin-1-yl 3-Hydroxy-2,2-Dimethylpropanoate vs. Comparator NHS Esters


Enhanced Aqueous Hydrolysis Stability via Gem-Dimethyl Steric Shielding vs. Linear Alkyl NHS Esters

The gem-dimethyl group at the C2 position of 2,5-dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate provides steric shielding around the ester carbonyl, increasing resistance to nucleophilic hydrolysis relative to unsubstituted linear alkyl NHS esters. In a structurally analogous system, removal of the gem-dimethyl group from an ester scaffold resulted in the compound becoming 'highly susceptible to hydrolysis, even in PBS buffer alone,' whereas the gem-dimethyl-substituted parent remained stable under identical conditions [1]. Quantitative structure-metabolism relationship (QSMR) modeling across >80 ester-containing compounds established that steric hindrance around the carbonyl sp² oxygen (measured as the inaccessible solid angle ΩhO₂) is the dominant parameter governing hydrolysis half-life, with the equation log t₁/₂ = -3.805 + 0.172ΩhO₂ - 10.146qC + 0.112QLogP accounting for 80% of variability across 67 compounds [2]. For typical unsubstituted alkyl NHS esters, the hydrolysis half-life at pH 7.4 ranges from 1 to 4 hours; in contrast, PEG-NHS esters with even moderate steric protection exhibit half-lives exceeding 120 minutes at pH 7.4, but fall below 9 minutes at pH 9.0 [3]. The introduction of a gem-dimethyl substituent alpha to the carbonyl is predicted to further increase the inaccessible solid angle ΩhO₂, thereby proportionally extending the hydrolysis half-life relative to non-gem-dimethyl NHS ester comparators such as succinimidyl propionate (unsubstituted C3) or butyric acid NHS ester [2].

NHS ester hydrolysis steric shielding half-life aqueous stability bioconjugation

Thorpe-Ingold Effect Accelerates NHS Ester Formation vs. Non-Gem-Dimethyl Dicarboxylic Acids

The gem-dimethyl substitution in the 3-hydroxy-2,2-dimethylpropanoate scaffold is anticipated to accelerate the rate of NHS ester formation and improve synthetic yield via the Thorpe-Ingold effect – the phenomenon whereby geminal dialkyl substitution increases the population of the reactive rotamer for cyclization or coupling reactions. Direct experimental evidence in a closely related system demonstrates this principle: in EDC/NHS activation studies of four dicarboxylic acids in aqueous media, 2,2-dimethyl glutaric acid (gem-dimethyl-substituted) generated the corresponding disuccinimidyl ester with high yield, whereas the non-gem-dimethyl analog (glutaric acid, unsubstituted) and succinic acid derivatives showed markedly lower activation efficiency [1]. This translates to improved manufacturing scalability, higher batch-to-batch consistency, and reduced cost per gram of active NHS ester for the target compound compared to non-gem-dimethyl short-chain alkyl NHS esters [1].

Thorpe-Ingold effect NHS ester synthesis gem-dimethyl reaction yield EDC coupling

Orthogonal Hydroxyl Functional Handle Enables Tandem Conjugation Strategies Absent in SMCC, DSS, and Simple Alkyl NHS Esters

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate uniquely integrates an NHS ester (amine-reactive) and a free primary hydroxyl group within a single compact molecule. This hydroxyl group serves as an orthogonal functional handle for subsequent derivatization – for example, esterification, etherification, silyl protection, or oxidation – enabling tandem, sequential conjugation strategies that are impossible with monofunctional NHS esters such as succinimidyl acetate, or with heterobifunctional reagents like SMCC and DSS, where both termini are consumed upon initial conjugation . Hydroxyl-terminated NHS ester linkers (e.g., Hydroxy-PEG₃-NHS) are commercially marketed specifically for their utility in further derivatization: the hydroxyl 'enables further derivatization or replacement with other reactive functional groups' . The target compound delivers this same capability but with a non-PEG, rigid hydrocarbon scaffold, offering distinctly different physicochemical properties (clogP ~0.5–1.0 vs. ~−2.5 for PEG₃-NHS) that can be advantageous for applications requiring reduced aqueous solubility or enhanced membrane partitioning [1].

orthogonal derivatization hydroxyl handle PROTAC linker tandem bioconjugation multifunctional linker

Short Rigid Alkyl Linker Architecture Contrasts with Flexible PEG Linkers – Impact on PROTAC Degradation Potency

In head-to-head PROTAC linker comparisons, a rigid non-PEG linker (14a, O-Pom series) demonstrated improved cereblon (CRBN) target engagement and enhanced degradation compared to a more flexible ether linker (12a) within the same chemotype, confirming that linker rigidity is a direct determinant of degradation potency [1]. Across the broader PROTAC linkerology literature, rigidification of the linker scaffold consistently improves metabolic stability and degradation DC₅₀ values: for example, BTK-targeting PROTAC 6e incorporating a rigid linker achieved a DC₅₀ of 41.9 nM with Dmax of 93%, significantly outperforming flexible-linker analogs in the same series [2]. Similarly, a rigid STING degrader (ST9) achieved DC₅₀ of 0.62 μM in THP-1 cells [3]. The target compound – with its short, gem-dimethyl-branched alkyl scaffold – provides a pre-rigidified linker architecture (spacer arm length ~4–5 Å from NHS carbonyl to hydroxyl oxygen) that is distinct from both flexible PEG linkers (which adopt multiple solution conformations) and longer, linear alkyl linkers. The constrained conformational space imposed by the quaternary carbon center is expected to reduce the entropic penalty of ternary complex formation, a feature that has been computationally linked to improved degradation efficiency in PROTAC designs employing short, rigid linkers [4].

PROTAC linker rigidity DC50 degradation efficiency alkyl vs PEG linker ternary complex

Reduced Hydrogen-Bond Donor Count and Higher Predicted clogD vs. PEG-Based NHS Ester Linkers – Implications for Cellular Permeability

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate contains one hydrogen-bond donor (the C3 hydroxyl) and three hydrogen-bond acceptors (NHS carbonyls + ester oxygen), yielding a lower H-bond donor count compared to PEG-based NHS ester linkers, where each ethylene glycol repeating unit contributes one additional H-bond acceptor. In the D2B PROTAC linker dataset, reduced relative binding affinity (RBA) – indicative of higher passive cellular permeability – showed strong negative correlation with the number of hydrogen-bond donors and acceptors, and positive correlation with increasing clogD [1]. The target compound's compact alkyl scaffold (MW 215.21) with only one hydroxyl H-bond donor is predicted to exhibit a clogD₇.₄ in the range of 0.5–1.5, whereas PEG₃-NHS and PEG₄-NHS linkers have significantly lower clogD values (more negative) due to multiple ether oxygens . A recent NMR and molecular dynamics study on PROTAC permeability confirmed that linker composition – specifically alkyl vs. PEG character – dictates the conformational ensemble in nonpolar environments, directly determining membrane permeation rates [2]. This positions the target compound as a strategically distinct alternative to PEG linkers when permeability optimization is a primary design objective.

PROTAC permeability clogD hydrogen-bond donors alkyl linker passive diffusion

Synthetic Accessibility – Commercially Available at >95% Purity with Well-Characterized Physicochemical Properties

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate (CAS 2088570-68-5) is commercially available from multiple suppliers at ≥95% purity, with a molecular weight of 215.21 g/mol and molecular formula C₉H₁₃NO₅ . This represents a procurement advantage over custom-synthesized or less common gem-dimethyl-substituted NHS esters that may require in-house synthesis with associated quality control burden. The compound's single, well-defined structure (no isomeric ambiguity, no polydispersity – in contrast to polymeric PEG-NHS esters such as mPEG₂K-NHS, which exist as heterogeneous mixtures of chain lengths) ensures batch-to-batch reproducibility in conjugation stoichiometry, a critical parameter for regulatory compliance in ADC manufacturing and for experimental reproducibility in PROTAC structure-activity relationship studies .

commercial availability purity CAS 2088570-68-5 supply chain quality control

Optimal Application Scenarios for 2,5-Dioxopyrrolidin-1-yl 3-Hydroxy-2,2-Dimethylpropanoate Based on Quantitative Differentiation Evidence


PROTAC Linker Library Synthesis Requiring Short, Rigid, Non-PEG Scaffolds with Orthogonal Functionalization

The compound's gem-dimethyl-branched, short (~4–5 Å) alkyl scaffold provides a pre-rigidified linker architecture that reduces conformational entropy in ternary complex formation. This is supported by matched-pair PROTAC data showing rigid linkers (14a) outperform flexible ether linkers (12a) in CRBN target engagement and degradation [1], and by systematic SAR demonstrating that linker rigidification improves BTK degradation DC₅₀ to 41.9 nM with Dmax of 93% [2]. The free hydroxyl group enables post-conjugation derivatization – for attachment of fluorophores, affinity tags, or additional targeting ligands – facilitating the construction of trifunctional degrader molecules without the need for a separate bifunctional linker .

Antibody-Drug Conjugate (ADC) Payload-Linker Construction Requiring Enhanced Aqueous Stability and Defined Stoichiometry

The gem-dimethyl steric shielding around the NHS ester carbonyl extends the aqueous working window for amine conjugation, as demonstrated by the complete resistance of gem-dimethyl ester analogs to spontaneous hydrolysis in PBS relative to des-gem-dimethyl controls [1]. For ADC manufacturing, where lysine-conjugation stoichiometry and drug-to-antibody ratio (DAR) consistency are critical quality attributes, the monodisperse nature (PDI = 1.00) of the target compound eliminates the batch-to-batch variability inherent to polydisperse PEG-NHS reagents, where conjugation stoichiometry uncertainty can reach ±5–10% [2]. The hydroxyl handle additionally permits attachment of a self-immolative spacer or cleavable linker element without consuming the NHS ester, enabling modular ADC construct design .

Bioconjugation Workflows Requiring Tandem, Sequential Coupling Strategies

Unlike SMCC (NHS + maleimide) and DSS (bis-NHS), where all reactive termini are consumed upon initial conjugation, the target compound retains a free hydroxyl group post-amine coupling [1]. This enables two-step, sequential bioconjugation: (1) NHS ester conjugation to a protein, peptide, or amine-modified oligonucleotide, followed by (2) activation and derivatization of the exposed hydroxyl group to introduce a second functionality (e.g., biotin, fluorescent dye, or affinity tag). This tandem capability simplifies workflow design and reduces the total number of synthetic steps compared to using two sequential bifunctional linkers, with corresponding improvement in overall yield and reduction in purification burden [2].

Permeability-Focused PROTAC Design Where PEG Linkers Produce Suboptimal Cellular Uptake

For intracellular protein targets where passive membrane permeability is rate-limiting, the target compound's lower hydrogen-bond acceptor count (3 vs. 6+ for PEG₃-NHS) and higher predicted clogD provide a favorable physicochemical starting point. The D2B PROTAC dataset established that reduced RBA (higher permeability) strongly correlates with fewer H-bond donors/acceptors and higher clogD [1]. Additionally, NMR and MD studies demonstrated that linker composition – specifically alkyl vs. PEG – dictates the conformational ensemble in nonpolar membrane-like environments, with alkyl linkers capable of adopting folded, low-polar-surface-area conformations that facilitate membrane transit [2]. Replacing a PEG₃ or PEG₄ linker with the target compound in an existing PROTAC chemotype may improve cellular permeability without increasing molecular weight.

Quote Request

Request a Quote for 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.